molecular formula C7H11BrN2 B13970071 2-(bromomethyl)-1-isopropyl-1H-imidazole

2-(bromomethyl)-1-isopropyl-1H-imidazole

Cat. No.: B13970071
M. Wt: 203.08 g/mol
InChI Key: NBXPLIBYPXBDLD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromomethyl group and an isopropyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-isopropyl-1H-imidazole typically involves the bromination of 1-isopropyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-isopropyl-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the imidazole.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Methyl-substituted imidazole.

Scientific Research Applications

2-(Bromomethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-isopropyl-1H-imidazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-isopropyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of both bromomethyl and isopropyl groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

2-(bromomethyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C7H11BrN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3

InChI Key

NBXPLIBYPXBDLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CBr

Origin of Product

United States

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